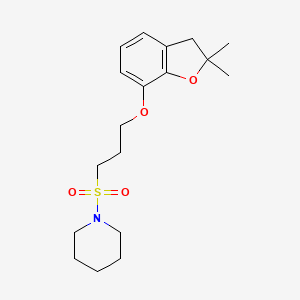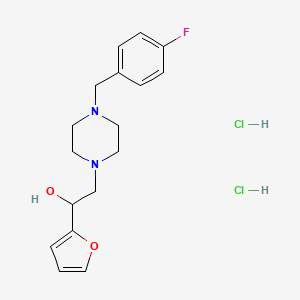
4'-Methylbiphenyl-4-thiocarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methylbiphenyl-4-thiocarboxamide is an organic compound with the empirical formula C14H13NS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 4’-Methylbiphenyl-4-thiocarboxamide is 227.32 . The SMILES string representation of its structure isCc1ccc(cc1)-c2ccc(cc2)C(N)=S . This indicates that the compound contains a methyl group attached to a biphenyl group, which is further linked to a thiocarboxamide group. Physical And Chemical Properties Analysis
4’-Methylbiphenyl-4-thiocarboxamide is a solid substance . Its empirical formula is C14H13NS and its molecular weight is 227.32 . The compound’s InChI key is JEDIPUDCVDNMJQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
4'-Methylbiphenyl-4-thiocarboxamide derivatives serve as precursor compounds for the synthesis of various polymers. For example, the preparation of rigid-rod polyamides and polyimides has been facilitated by the use of phenyl- or alkoxyphenyl-substituted compounds containing m-terphenyls in the main chain. These polymers demonstrate significant improvements in solubility and thermal properties due to the presence of specific pendant groups, making them valuable for advanced material applications (Spiliopoulos & Mikroyannidis, 1998).
Anti-inflammatory and Analgesic Research
A class of 4'-methylbiphenyl-4-thiocarboxamide derivatives has been explored for their anti-inflammatory and analgesic activities. Specifically, these compounds have shown potential in animal models of inflammation, presenting a non-ulcerogenic profile and offering a promising avenue for the development of new therapeutic agents (Rathi, Wagh, Bodhankar, & Kulkarni, 2006).
Nucleic Acid Interaction Studies
The interaction of thiocarboxamide derivatives with organomercurials has been utilized to probe the chemical environment of thiolated residues in nucleic acids. This research aids in understanding the binding characteristics of sulfur-containing compounds to nucleic acids, providing insights into the structural dynamics and potential applications in gene therapy and molecular biology (Igloi, 1988).
Anticancer Activity
Certain thiocarboxamide derivatives have shown promise in anticancer research. Synthesis and characterization of novel compounds, such as thiophene-2-carboxaldehyde derivatives, have revealed good antibacterial, antifungal activity, and less toxicity, with notable binding characteristics to human serum albumin. These findings underscore the potential for developing new anticancer drugs based on 4'-methylbiphenyl-4-thiocarboxamide and its derivatives (Shareef et al., 2016).
Molecular Structure and Vibrational Studies
The structural and vibrational properties of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide have been extensively studied, revealing the importance of intramolecular hydrogen bonding and crystal packing in stabilizing the molecule's conformation. This research contributes to the understanding of molecular interactions and the design of new compounds with optimized properties for various applications (Saeed, Erben, & Bolte, 2011).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P305 + P351 + P338, advising to rinse cautiously with water in case of contact with eyes . It is also classified as a combustible solid .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIPUDCVDNMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methylbiphenyl-4-thiocarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


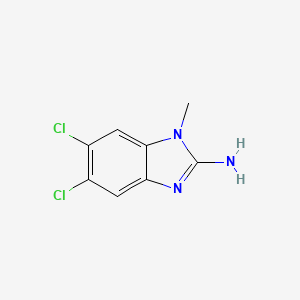
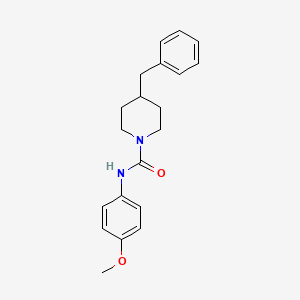
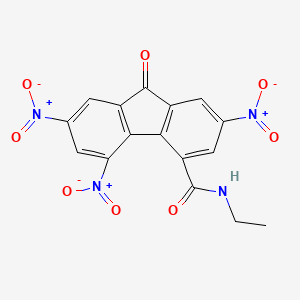

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2835561.png)
![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)
![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2835566.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2835567.png)
![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2835568.png)
